molecular formula C25H23F3N4O2 B12420255 gamma-Secretase modulator 10

gamma-Secretase modulator 10

Cat. No.: B12420255
M. Wt: 468.5 g/mol
InChI Key: JBNQYKISHRGLQY-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Secretase Modulator 10 is a small molecule compound that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer’s disease. This compound selectively reduces the production of amyloid-beta peptides, particularly the pathogenic amyloid-beta 42, without affecting the cleavage of other essential substrates such as the Notch receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Modulator 10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Gamma-Secretase Modulator 10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .

Mechanism of Action

Gamma-Secretase Modulator 10 exerts its effects by selectively modulating the activity of gamma-secretase. It binds to the gamma-secretase complex and alters its cleavage specificity, reducing the production of the pathogenic amyloid-beta 42 peptide while sparing other essential substrates like the Notch receptor. This selective modulation is achieved through allosteric interactions that influence the enzyme’s conformation and substrate binding properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to selectively reduce the production of amyloid-beta 42 without affecting other essential substrates. This selective modulation reduces the risk of side effects and makes it a promising candidate for the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

(3S)-9-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-3-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-[1,2,4]oxadiazino[4,3-a]azepine

InChI

InChI=1S/C25H23F3N4O2/c1-15-12-32(14-29-15)21-6-5-17(10-22(21)33-2)16-4-3-7-31-13-23(34-30-24(31)11-16)18-8-19(26)25(28)20(27)9-18/h5-6,8-12,14,23H,3-4,7,13H2,1-2H3/t23-/m1/s1

InChI Key

JBNQYKISHRGLQY-HSZRJFAPSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NO[C@H](CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CC4=NOC(CN4CCC3)C5=CC(=C(C(=C5)F)F)F)OC

Origin of Product

United States

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